Dbco-amine tfa

Description

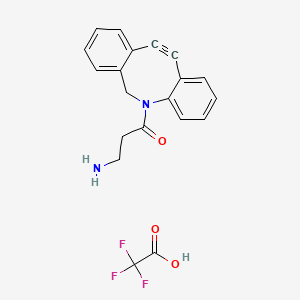

The exact mass of the compound this compound is 390.11912689 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQWCTLOLOBAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of DBCO-Amine TFA in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and stable linking of molecules is paramount. Among the arsenal of chemical tools available, copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful strategy. At the heart of many SPAAC reactions is the dibenzocyclooctyne (DBCO) moiety. This technical guide provides an in-depth exploration of DBCO-amine TFA, a key heterobifunctional linker, and its applications in bioconjugation for research, diagnostics, and therapeutic development.

Core Principles of DBCO-Amine in Bioconjugation

DBCO-amine is a molecule featuring two key functional groups: a DBCO ring and a primary amine. The trifluoroacetic acid (TFA) salt is a common form resulting from purification processes.

-

The DBCO Moiety: The dibenzocyclooctyne group is a strained alkyne. This inherent ring strain is the driving force behind its high reactivity towards azides in the absence of a cytotoxic copper catalyst.[1][2] This reaction, known as SPAAC, is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[3]

-

The Amine Group: The primary amine serves as a versatile handle for conjugation. It can readily react with molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4] This allows for the covalent attachment of the DBCO group to a wide range of biomolecules, including proteins, peptides, and antibodies.

The combination of these two functionalities in DBCO-amine makes it an ideal linker for a two-step bioconjugation strategy. First, the DBCO moiety is introduced into one molecule via its amine group. Subsequently, this DBCO-functionalized molecule can be "clicked" to a second molecule bearing an azide group.

Quantitative Data on DBCO-Azide Bioconjugation

The efficiency and kinetics of the DBCO-azide reaction are critical for its successful application. The following tables summarize key quantitative data from the literature.

Table 1: Second-Order Rate Constants for DBCO-Azide SPAAC Reactions

| Reactants | Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| DBCO-functionalized peptide & Azide | HBS buffer, pH 7.4, 25°C | 0.34 | [5] |

| Sulfo-DBCO-amine & 3-azido-L-alanine | PBS, pH 7, 25°C | 0.32 | |

| Sulfo-DBCO-amine & 1-azido-1-deoxy-β-D-glucopyranoside | PBS, pH 7, 25°C | 0.85 | |

| Sulfo-DBCO-amine & 3-azido-L-alanine | HEPES, pH 7, 25°C | 0.55 | |

| Sulfo-DBCO-amine & 1-azido-1-deoxy-β-D-glucopyranoside | HEPES, pH 7, 25°C | 1.22 | |

| DBCO-modified antibody & Azide | - | ~0.1 |

Table 2: Reaction Yields and Stability of DBCO-Bioconjugates

| Parameter | Observation | Conditions | Reference |

| Reaction Yield | Near quantitative | Optimized conditions | |

| Highest conjugation yield with 5-10 molar excess of DBCO-NHS per antibody | Antibody conjugation | ||

| Stability | DBCO-modified IgG loses 3-5% reactivity | 4 weeks at 4°C or -20°C | |

| 36% degradation of DBCO groups | 24 hours in intracellular environment | ||

| DBCO-functionalized antibody stable for up to a month | -20°C |

Experimental Protocols

General Protocol for Protein Labeling with DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety using a commercially available DBCO-NHS ester. DBCO-amine can be used in a similar fashion after conversion to an NHS ester or by coupling to a carboxylated protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

DBCO-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.

-

Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~309 nm (for DBCO).

Protocol for SPAAC Reaction: Conjugation of a DBCO-labeled Protein to an Azide-modified Molecule

Materials:

-

DBCO-labeled protein (from section 3.1)

-

Azide-modified molecule (e.g., azide-fluorophore, azide-drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with a 1.5- to 3-fold molar excess of the azide-modified molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions are generally more efficient at higher concentrations.

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Analysis: Analyze the final conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight and other relevant analytical techniques to verify the conjugation.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Bioconjugation

Caption: General workflow for bioconjugation using DBCO-amine chemistry.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its ability to participate in highly efficient and bioorthogonal SPAAC reactions makes it invaluable for a wide range of applications, from fundamental biological research to the development of targeted therapeutics like ADCs. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of DBCO-amine chemistry in their work. As the demand for precisely engineered biomolecules continues to grow, the importance of reliable and efficient bioconjugation strategies, such as those enabled by DBCO-amine, will only increase.

References

- 1. interchim.fr [interchim.fr]

- 2. broadpharm.com [broadpharm.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

mechanism of Dbco-amine in copper-free click chemistry

An In-depth Technical Guide on the Mechanism of DBCO-Amine in Copper-Free Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dibenzocyclooctyne (DBCO) reagents have become indispensable tools in bioconjugation and drug development, primarily due to their participation in copper-free click chemistry. This reaction, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the rapid and specific formation of a stable triazole linkage between a DBCO-functionalized molecule and an azide-functionalized partner. The reaction's bioorthogonality—its ability to proceed within complex biological systems without interfering with native biochemical processes—makes it exceptionally valuable for in vitro and in vivo applications.[][2][3][4] DBCO-amine, specifically, is a versatile reagent featuring both the strained alkyne for click chemistry and a primary amine for initial conjugation to biomolecules, surfaces, or small molecules.[5] This guide provides a detailed exploration of the core mechanism of DBCO-amine in SPAAC, presents quantitative kinetic data, outlines detailed experimental protocols, and illustrates key processes through diagrams.

Core Principles and Mechanism

The reactivity of DBCO in copper-free click chemistry is driven by the significant ring strain inherent in the eight-membered cyclooctyne ring. This strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, enabling the reaction to proceed spontaneously and efficiently at ambient temperatures and in aqueous environments without the need for a cytotoxic copper(I) catalyst.

The Dual Role of DBCO-Amine

DBCO-amine (CAS 1255942-06-3) is characterized by two primary functional groups: the dibenzocyclooctyne (DBCO) moiety and a primary amine. This dual functionality allows for a two-stage bioconjugation strategy:

-

Amine Functionalization: The primary amine provides a versatile handle for covalently attaching the DBCO group to a molecule of interest. It readily reacts with molecules containing carboxylic acids or their activated derivatives, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This initial step is fundamental for creating DBCO-labeled proteins, antibodies, or other biomolecules.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Once the DBCO moiety is attached, its strained alkyne is available to react with any azide-functionalized molecule. This click reaction is highly specific and forms a stable triazole linkage, completing the conjugation.

The bioorthogonal nature of this process is a key advantage; the DBCO group is inert to most functional groups found in biological systems, ensuring that the click reaction occurs exclusively with the intended azide partner.

Quantitative Data: Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for designing experiments. The reaction follows second-order kinetics and is influenced by factors such as buffer composition, pH, and temperature. The data below is summarized from a study investigating the kinetics of sulfo DBCO-amine with model azide compounds.

| Buffer (pH 7.0, 37°C) | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| PBS | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 | |

| PBS | 3-azido-L-alanine | 0.32 | |

| HEPES | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 | |

| HEPES | 3-azido-L-alanine | 0.55 | |

| DMEM Medium | 1-azido-1-deoxy-β-D-glucopyranoside | 0.97 | |

| DMEM Medium | 3-azido-L-alanine | 0.59 | |

| RPMI Medium | 1-azido-1-deoxy-β-D-glucopyranoside | 0.77 | |

| RPMI Medium | 3-azido-L-alanine | 0.27 |

Key Observations:

-

Buffer Effects: Reaction rates are significantly influenced by the buffer system, with HEPES (pH 7) generally yielding higher rate constants than PBS (pH 7).

-

pH Influence: Higher pH values (from 5 to 10) generally increase reaction rates, except in HEPES buffer.

-

Azide Structure: The electronic properties of the azide partner affect kinetics; for instance, the more electron-donating 1-azido-1-deoxy-β-D-glucopyranoside reacted faster than 3-azido-L-alanine.

-

PEG Linkers: The inclusion of a PEG linker between the DBCO moiety and a larger molecule (e.g., an antibody) can enhance reaction rates by 31 ± 16%, likely by reducing steric hindrance and improving solubility.

Experimental Protocols

The following protocols provide detailed methodologies for the common applications of DBCO-based reagents in bioconjugation.

Protocol 1: General Protein Labeling with DBCO-NHS Ester

This protocol describes the initial step of labeling a protein with a DBCO moiety using an amine-reactive DBCO-NHS ester.

Materials:

-

Protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester).

-

Anhydrous DMSO.

-

Quenching solution (e.g., 1 M Tris-HCl or 100 mM glycine, pH 8.0).

-

Spin desalting columns or dialysis equipment for purification.

Procedure:

-

Prepare Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Prepare DBCO Reagent: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. Ensure the final concentration of DMSO is below 20% to maintain protein stability.

-

Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Quench Reaction (Optional): Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagents using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS).

-

Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).

Protocol 2: DBCO-Azide Click Conjugation

This protocol outlines the SPAAC reaction between a DBCO-labeled protein (from Protocol 1) and an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled protein.

-

Azide-functionalized molecule (e.g., small molecule, peptide, or oligonucleotide).

-

Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the DBCO-labeled protein with the azide-functionalized molecule. A 1.5- to 10-fold molar excess of the azide component is typically recommended to ensure complete conjugation to the DBCO sites.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on reactant concentrations and intrinsic reactivity.

-

Purification: Purify the final conjugate to remove any excess azide-functionalized molecule. The appropriate method depends on the nature of the conjugate and reactants (e.g., size-exclusion chromatography, HPLC, or dialysis).

-

Validation: Validate the formation of the conjugate using appropriate analytical techniques. For protein conjugates, SDS-PAGE can be used to observe a shift in molecular weight compared to the unconjugated protein.

Mandatory Visualizations

Conclusion

DBCO-amine and its derivatives are powerful reagents that facilitate robust and specific bioconjugation through copper-free click chemistry. The mechanism, driven by the inherent ring strain of the DBCO moiety, allows for efficient and bioorthogonal ligation to azide-containing molecules under mild, biologically compatible conditions. Understanding the dual-functional nature of DBCO-amine, the kinetics of the SPAAC reaction, and the established experimental protocols is crucial for researchers in drug development and chemical biology to fully leverage this technology for creating precisely engineered biomolecular constructs.

References

An In-depth Technical Guide to the Safety and Handling of Dbco-amine TFA

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling guidelines for Dbco-amine TFA (Dibenzocyclooctyne-amine trifluoroacetic acid salt), a key reagent in copper-free click chemistry. The information compiled herein is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted prior to handling this chemical.

Introduction to this compound

This compound is a bifunctional molecule featuring a dibenzocyclooctyne (DBCO) group and a primary amine. The strained alkyne of the DBCO moiety allows for rapid and specific reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4] This reaction is notable for its bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1] The primary amine provides a versatile handle for conjugation to molecules containing activated esters (like NHS esters), carboxylic acids, or other amine-reactive functional groups. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound.

Hazard Identification and Safety Precautions

While a specific, comprehensive toxicological profile for this compound is not widely available, a hazard assessment can be made based on its constituent functional groups: the amine, the DBCO core, and the trifluoroacetate counter-ion.

General Hazards:

-

Amine Group: Organic amines can be corrosive and irritants to the skin, eyes, and respiratory tract.

-

Trifluoroacetic Acid (TFA) Salt: TFA is a strong acid and is corrosive. While the salt form is less aggressive, it can still pose hazards and may release TFA under certain conditions. Care should be taken to avoid inhalation of dust or contact with skin and eyes.

-

Reactivity: The DBCO group is highly strained to facilitate the click reaction and may be sensitive to strong acids and certain oxidizing agents.

Personal Protective Equipment (PPE): A comprehensive approach to personal safety is critical when handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.

Quantitative Data Summary

Quantitative toxicological and safety data for this compound is not extensively published. The following table summarizes available physical and chemical properties.

| Property | Value |

| Chemical Name | 3-amino-1-{2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}propan-1-one; trifluoroacetic acid |

| Molecular Formula | C₂₀H₁₇F₃N₂O₃ |

| CAS Number | 2007915-94-6 |

| Appearance | Solid |

| Storage Temperature | Recommended storage at -20°C for long-term stability. May be shipped at ambient temperature. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |

Note: This data is compiled from various supplier sources and should be confirmed with the specific product's documentation.

Experimental Protocols: Handling and Disposal

4.1. General Handling Protocol

-

Preparation: Before handling, ensure that the work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

-

Weighing: To minimize inhalation of dust, weigh the solid compound in a fume hood. Use appropriate tools (e.g., anti-static spatula) to handle the powder.

-

Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. If diluting, always add acid to water (or buffer), never the other way around, though this is less critical for the salt form.

-

Post-Handling: After use, ensure the container is tightly sealed. Clean the work area thoroughly. Wash hands and any exposed skin with soap and water.

4.2. Storage Protocol

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term storage, -20°C is recommended to maintain the integrity of the DBCO group.

-

Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.

4.3. Spill and Emergency Procedures

-

Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed container for disposal. Clean the area with an appropriate solvent.

-

Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

4.4. Disposal Protocol

-

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

-

Do not dispose of down the drain or in general waste. Contaminated consumables (e.g., pipette tips) should also be treated as hazardous waste.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows for handling this compound and its application in copper-free click chemistry.

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

Caption: The general signaling pathway for a copper-free click chemistry reaction involving a DBCO-containing molecule.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This powerful ligation technique enables the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[2] At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.

The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH without the need for a cytotoxic copper catalyst, which is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The bioorthogonal nature of SPAAC arises from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids.

The Engine of the Reaction: A Comparative Analysis of Cyclooctynes

The choice of cyclooctyne is a critical determinant for the successful application of SPAAC, as it significantly impacts reaction kinetics, stability, and overall biocompatibility. A variety of strained cyclooctynes have been developed, each with unique properties. The efficacy of a cyclooctyne is primarily determined by its reaction rate with azides, quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| Cyclooctyne | OCT | 2.4 x 10⁻³ | The first generation cyclooctyne developed for bioorthogonal chemistry. |

| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | Introduction of fluorine atoms enhances reactivity over OCT. |

| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | Increased fluorine substitution further accelerates the reaction rate. |

| Bicyclo[6.1.0]nonyne | BCN | 0.07 - 0.63 | A widely used cyclooctyne with a balance of reactivity and stability. |

| Dibenzocyclooctyne | DIBO | 0.057 - 0.17 | Fusing two aryl rings to the core increases ring strain and reactivity. |

| Dibenzocyclooctyne | DBCO | ~0.1 - 0.34 | Commercially available and commonly used due to its good kinetics and stability. |

| Biarylazacyclooctynone | BARAC | 0.96 | Exhibits exceptionally fast reaction kinetics. |

Visualizing the Core Reaction and Experimental Logic

To better understand the fundamental process and its application, the following diagrams illustrate the core SPAAC mechanism and a generalized experimental workflow.

References

An In-depth Technical Guide to the Reactivity of DBCO-Amine with Azide-Modified Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of Dibenzocyclooctyne-amine (DBCO-amine) with azide-modified molecules, a cornerstone of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This copper-free bioorthogonal reaction has become an indispensable tool in chemical biology, drug development, and materials science due to its high efficiency, specificity, and biocompatibility. This document details the core chemical principles, presents quantitative kinetic data, provides detailed experimental protocols for bioconjugation, and illustrates key workflows using Graphviz diagrams.

Core Principles of DBCO-Azide Reactivity

The reactivity between a DBCO moiety and an azide is a [3+2] cycloaddition reaction. The primary driving force for this reaction is the significant ring strain of the cyclooctyne ring within the DBCO molecule.[1] This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at or near room temperature without the need for a cytotoxic copper(I) catalyst.[1][2] This is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use in living systems.[2]

The reaction is bioorthogonal, meaning the DBCO and azide groups are mutually reactive but remain inert to the vast majority of functional groups found in biological systems, ensuring highly specific conjugation.[1] The product of the reaction is a stable triazole linkage.

DBCO-amine itself is a heterobifunctional linker. The primary amine group provides a versatile handle for covalently attaching the DBCO moiety to a molecule of interest, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester). Once conjugated, the DBCO-functionalized molecule is ready to react with an azide-modified partner.

Quantitative Data on DBCO-Azide Reactivity

The efficiency of the SPAAC reaction is quantified by its second-order rate constant (k₂), which is influenced by factors such as the specific structures of the DBCO and azide partners, solvent, pH, and temperature.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37°C | |

| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37°C | |

| DBCO-trastuzumab and 1-azido-1-deoxy-β-D-glucopyranoside | ~0.18 - 0.37 | PBS and HEPES buffers (pH 7), 25-37°C | |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |

| BCN and Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) | |

| DBCO and Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |

Key Observations:

-

The reaction rates are significantly influenced by the buffer system, with HEPES generally yielding higher rates than PBS.

-

Higher pH values generally increase the reaction rate.

-

The structure of the azide can impact kinetics, with electron-donating groups on the azide potentially increasing the reaction rate.

-

Steric hindrance around the DBCO or azide can decrease the reaction rate. For instance, DBCO conjugated to a large protein like an antibody exhibits slower kinetics than the free sulfo-DBCO-amine. The inclusion of a PEG linker between the DBCO moiety and the protein can help to increase the reaction rate by reducing steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for Conjugating DBCO-Amine to a Carboxylated Protein using EDC/NHS Chemistry

This protocol describes the activation of a protein containing carboxyl groups (e.g., aspartic and glutamic acid residues) with EDC and NHS, followed by conjugation to DBCO-amine.

Materials:

-

Carboxylated Protein (Protein-COOH)

-

DBCO-amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of EDC in ultrapure water immediately before use.

-

Prepare a 20 mg/mL stock solution of NHS/Sulfo-NHS in ultrapure water or anhydrous DMSO immediately before use.

-

Dissolve DBCO-amine in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

-

Activation of Carboxylated Protein:

-

Dissolve the carboxylated protein in Activation Buffer to a concentration of 1-10 mg/mL.

-

Add EDC stock solution to the protein solution to a final concentration of 2-5 mM.

-

Immediately add NHS/Sulfo-NHS stock solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Purification of Activated Protein (Optional but Recommended):

-

To remove excess EDC and NHS, pass the reaction mixture through a spin desalting column equilibrated with Coupling Buffer. This step prevents the polymerization of DBCO-amine and other side reactions.

-

-

Conjugation with DBCO-Amine:

-

Immediately add the DBCO-amine solution to the activated (or purified activated) protein solution. A 10- to 20-fold molar excess of DBCO-amine over the protein is recommended as a starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of the Reaction:

-

Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

-

-

Purification of DBCO-labeled Protein:

-

Remove excess DBCO-amine and other small molecules by passing the reaction mixture through a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

The degree of DBCO labeling can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).

-

Protocol 2: SPAAC Reaction of a DBCO-Labeled Protein with an Azide-Modified Molecule

This protocol outlines the click chemistry reaction between the DBCO-labeled protein prepared in Protocol 1 and a molecule containing an azide group.

Materials:

-

DBCO-labeled Protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

Azide-modified molecule (e.g., azide-functionalized small molecule, peptide, or oligonucleotide)

-

Anhydrous DMSO (if the azide-modified molecule is not water-soluble)

Procedure:

-

Reaction Setup:

-

If the azide-modified molecule is not water-soluble, dissolve it in a minimal amount of anhydrous DMSO.

-

Add the azide-modified molecule to the solution of the DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-modified molecule over the DBCO-labeled protein is a common starting point. The final concentration of DMSO should ideally be kept below 20%.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times can be extended for dilute samples or less reactive partners.

-

-

Purification of the Conjugate:

-

Purify the final conjugate to remove excess unreacted azide-modified molecule using an appropriate method based on the properties of the conjugate and the excess reactant (e.g., size exclusion chromatography, dialysis, or HPLC).

-

-

Validation:

-

Analyze the final conjugate using SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated DBCO-labeled protein. Further characterization can be performed using mass spectrometry.

-

Mandatory Visualizations

Caption: General workflow for DBCO-amine conjugation and subsequent SPAAC.

Caption: Metabolic glycoengineering workflow using an azido sugar and a DBCO probe.

Caption: Logical relationships in creating bioconjugates using DBCO-amine.

Applications in Drug Development

The unique attributes of DBCO-azide chemistry make it a powerful tool in drug development. A prominent application is the construction of Antibody-Drug Conjugates (ADCs). By linking a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen, ADCs can selectively deliver the therapeutic payload to cancer cells, thereby enhancing efficacy and reducing off-target toxicity. DBCO-azide chemistry offers a robust and reliable method for creating this linkage.

Other significant applications include:

-

Development of imaging agents: Attaching imaging probes like fluorescent dyes or radioisotopes to targeting molecules for diagnostic purposes.

-

Creation of targeted drug delivery systems: Conjugating drugs to nanoparticles or other carriers functionalized with targeting ligands.

-

In vivo cell tracking: Labeling cells to monitor their distribution and fate in vivo.

Conclusion

DBCO-amine, in conjunction with azide-modified molecules, provides a versatile and powerful platform for the precise construction of complex bioconjugates. The copper-free SPAAC reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool for researchers and professionals in drug development and various other scientific disciplines. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this essential bioorthogonal chemistry.

References

Navigating the Handling of Dbco-amine TFA: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical storage conditions and stability considerations for Dbco-amine trifluoroacetate (TFA). Ensuring the integrity of this reagent is paramount for its successful application in copper-free click chemistry, a cornerstone of modern bioconjugation and pharmaceutical development.

Executive Summary

Dbco-amine TFA is a key reagent for introducing the dibenzocyclooctyne (DBCO) moiety, enabling highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. However, the stability of the DBCO group, particularly in the presence of strong acids, and the overall integrity of the compound are critical factors that researchers must manage. This guide consolidates publicly available data on optimal storage conditions, highlights key stability liabilities, and provides a framework for experimental stability assessment.

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the quality and reactivity of this compound. Based on information from various suppliers, the following conditions are recommended.

| Parameter | Recommendation | Source(s) |

| Temperature (Long-term) | -20°C | [1] |

| Temperature (Short-term/Shipping) | Ambient Temperature | [1] |

| Alternative Long-term Storage | 4°C | |

| Light | Store in the dark. | [2] |

| Moisture | Desiccate; store away from moisture. | [2] |

| In Solvent | -80°C (for reconstituted reagents) | [3] |

Note: Always refer to the manufacturer's specific recommendations provided with the product.

Stability Profile of this compound

The stability of this compound is influenced by several factors, most notably the chemical environment. The trifluoroacetic acid (TFA) salt form can influence its handling and stability in solution.

Acid Sensitivity of the DBCO Moiety

A critical aspect of handling DBCO-containing compounds is their instability in strong acidic conditions. Research has demonstrated that the DBCO group undergoes an inactivating rearrangement, specifically a 5-endo-dig cycloisomerization, in the presence of high concentrations of trifluoroacetic acid (TFA). This is particularly relevant in applications such as solid-phase peptide synthesis (SPPS) where high TFA concentrations are often used for cleavage from the resin.

| Condition | Observation | Source(s) |

| High TFA Concentration (e.g., 95%) | Inactivating rearrangement of the DBCO group. | |

| Low TFA Concentration (<30%) | The DBCO group can withstand these conditions. |

This acid-catalyzed degradation leads to a loss of reactivity towards azides, rendering the reagent ineffective for its intended click chemistry reaction.

General Stability and Reactivity

While specific quantitative stability data for this compound is limited in publicly available literature, some insights can be drawn from studies on DBCO-conjugated biomolecules. For instance, a study on a DBCO-modified goat IgG antibody indicated a 3-5% loss of its reactivity towards azides over a period of four weeks when stored at either 4°C or -20°C. This suggests a gradual loss of reactivity even under recommended storage conditions.

Furthermore, it is crucial to avoid buffers containing azides during storage and handling of DBCO reagents, as this will lead to the consumption of the reactive DBCO group.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability studies. The following outlines a general experimental workflow for assessing the stability of this compound.

Workflow for Stability Testing

Caption: A generalized workflow for assessing the stability of this compound.

Methodological Considerations

-

Purity Assessment: A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed to separate this compound from its potential degradants. The peak area of the parent compound can be monitored over time to quantify its degradation.

-

Identification of Degradants: Mass spectrometry (MS) coupled with HPLC can be used to identify the mass of any degradation products, which can help in elucidating the degradation pathway. The acid-catalyzed rearrangement product would be an expected species to monitor.

-

Functional Stability: The reactivity of the aged this compound samples should be assessed. This can be achieved by reacting the sample with a model azide-containing compound (e.g., a fluorescent azide) and quantifying the product formation, for example, by HPLC or fluorescence spectroscopy. This provides a direct measure of the reagent's ability to participate in the click reaction.

Logical Relationships in Handling and Stability

The following diagram illustrates the key relationships between storage conditions, potential stressors, and the resulting stability of this compound.

Caption: Factors influencing the stability of this compound.

Conclusion

The stability and proper storage of this compound are critical for the success of bioconjugation experiments. While the compound is generally stable under recommended conditions of low temperature, darkness, and desiccation, its susceptibility to strong acids is a significant liability that must be carefully managed. For applications requiring the highest degree of reproducibility and reliability, in-house stability testing is recommended. By adhering to the guidelines presented in this technical guide, researchers can maximize the performance and longevity of this important chemical tool.

References

A Technical Guide to DBCO-Amine TFA: Properties, Applications, and Protocols for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-amine trifluoroacetate (TFA) salts, essential reagents in the field of bioconjugation and drug development. This document details their chemical properties, with a focus on molecular weight and formula, and provides in-depth experimental protocols for their application in copper-free click chemistry.

Core Concepts: DBCO-Amine in Bioconjugation

Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific covalent labeling of biomolecules. The key reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), involves the rapid formation of a stable triazole linkage between a DBCO group and an azide-functionalized molecule. This reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

DBCO-amine serves as a critical building block in a two-step "tag-and-modify" strategy. The primary amine group on the DBCO-amine molecule allows for its initial conjugation to a biomolecule of interest, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester (such as an N-hydroxysuccinimide [NHS] ester). Once the biomolecule is "tagged" with the DBCO moiety, it can be specifically "modified" by reacting it with a molecule containing a complementary azide group.

Physicochemical Properties of DBCO-Amine TFA Salts

The term "this compound salt" can refer to a variety of related compounds that differ by the presence and length of a polyethylene glycol (PEG) spacer between the DBCO and amine functional groups. The inclusion of a PEG spacer enhances the hydrophilicity and biocompatibility of the molecule. The table below summarizes the molecular formula and weight of several common this compound salt variants.

| Compound Name | Molecular Formula (as TFA salt) | Molecular Weight ( g/mol ) |

| This compound salt | C₂₀H₁₇F₃N₂O₃ | 390.36[1][2] |

| DBCO-PEG1-amine TFA salt | C₂₃H₂₅F₃N₂O₄ | Not explicitly found |

| DBCO-PEG4-amine TFA salt | C₂₉H₃₇F₃N₂O₇ | Not explicitly found |

| DBCO-PEG8-amine TFA salt | C₃₇H₅₃F₃N₂O₁₁ | Not explicitly found |

| DBCO-PEG23-amine TFA salt | C₆₉H₁₁₄F₃N₃O₂₇ | 1360.7 |

Experimental Protocols

The following sections provide detailed methodologies for the use of DBCO-amine derivatives in bioconjugation. The protocols are based on established methods for antibody labeling and nanoparticle functionalization.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the non-site-specific labeling of an antibody with a DBCO-NHS ester, which is a common derivative of DBCO-amine. This method targets primary amines, such as the side chains of lysine residues.[3][4][5]

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

DBCO-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other protein purification systems (e.g., size-exclusion chromatography)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Reagent Preparation:

-

Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

-

Antibody Activation with DBCO-NHS Ester:

-

Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20% to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching solution (e.g., 10 µL of 1 M Tris-HCl, pH 8.0) to the reaction mixture to consume any unreacted DBCO-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the DBCO-labeled Antibody:

-

Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a spin desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the purified DBCO-labeled antibody. Protein-containing fractions can be identified by monitoring absorbance at 280 nm.

-

-

Characterization (Optional):

-

The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO).

-

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody from Protocol 1 and an azide-functionalized molecule (e.g., an oligonucleotide or a small molecule drug).

Materials:

-

DBCO-labeled antibody (from Protocol 1)

-

Azide-functionalized molecule of interest

-

Reaction Buffer: PBS, pH 7.4 (ensure it is azide-free)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in the reaction buffer.

-

In a reaction tube, mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.

-

-

Incubation:

-

Incubate the reaction mixture overnight at 4°C with gentle mixing. Reaction times can be optimized and may be shorter at room temperature (e.g., 2-4 hours).

-

-

Purification of the Antibody Conjugate:

-

Purify the final antibody conjugate to remove the excess, unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and the unreacted components (e.g., size-exclusion chromatography, ion-exchange chromatography, or dialysis).

-

-

Validation:

-

The formation of the final conjugate can be validated by techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugated antibody.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and the experimental workflow for antibody conjugation using DBCO-amine derivatives.

Caption: Experimental workflow for antibody conjugation.

Caption: Chemical reaction pathway for DBCO conjugation.

References

- 1. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Amine-Reactive Dibenzocyclooctyne (DBCO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with dibenzocyclooctyne (DBCO) moieties. This technique is a cornerstone of bioconjugation, enabling the attachment of various molecules to antibodies for applications in diagnostics, therapeutics, and research. The protocol focuses on the use of an amine-reactive DBCO crosslinker, specifically a DBCO-NHS ester, which targets primary amines (e.g., lysine residues) on the antibody. This method is widely used due to its efficiency and the stability of the resulting conjugate.

The resulting DBCO-functionalized antibody can then be conjugated to azide-containing molecules through a copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in aqueous buffers with minimal impact on the antibody's structure and function.[][2][3][4]

Note on Terminology: The term "Dbco-amine tfa" in the topic query may be ambiguous. This protocol describes the labeling of antibodies using an amine-reactive DBCO, such as a DBCO-N-hydroxysuccinimide (NHS) ester. A "Dbco-amine" would typically not be reactive towards antibody amines. The "TFA" likely refers to a trifluoroacetic acid salt, which is common for amine-containing compounds.

Pre-Conjugation Considerations

Successful antibody labeling requires careful preparation of the antibody and reagents to ensure optimal conjugation efficiency and preservation of antibody function.

Antibody Purity and Buffer Composition:

-

Purity: The antibody solution should be of high purity (>95%) and free of interfering substances.[5]

-

Amine-Containing Buffers: Buffers containing primary amines, such as Tris and glycine, will compete with the antibody's lysine residues for reaction with the DBCO-NHS ester, significantly reducing labeling efficiency.

-

Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed as they will also be labeled.

-

Sodium Azide: This common preservative can react with the DBCO group and must be removed from the antibody solution prior to conjugation.

-

Recommended Buffer: A non-amine-containing buffer at a pH of 7-9 is recommended. Suitable buffers include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer.

-

Buffer Exchange: If the antibody solution contains interfering substances, a buffer exchange is necessary. This can be achieved using methods such as dialysis or spin desalting columns.

Reagent Preparation and Handling:

-

DBCO-NHS Ester: The DBCO-NHS ester is moisture-sensitive. It should be allowed to equilibrate to room temperature before opening to prevent condensation.

-

Stock Solution: Prepare a stock solution of the DBCO-NHS ester in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. Unused stock solutions in anhydrous solvents can be stored at -20°C for a limited time.

Experimental Protocols

Part 1: Antibody Preparation

-

Buffer Exchange (if necessary):

-

If the antibody solution contains interfering substances like Tris, glycine, BSA, or sodium azide, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Use a spin desalting column or dialysis cassette according to the manufacturer's instructions.

-

-

Concentration Adjustment:

-

Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. A concentration of 1-2 mg/mL is commonly used.

-

Part 2: DBCO Labeling Reaction

-

Prepare DBCO-NHS Ester Stock Solution:

-

Allow the vial of DBCO-NHS ester to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the DBCO-NHS ester in anhydrous DMSO or DMF.

-

-

Calculate Molar Excess:

-

Determine the volume of the DBCO-NHS ester stock solution needed to achieve the desired molar excess. The optimal molar ratio of DBCO-NHS ester to antibody should be determined empirically for each antibody, but a starting point of 5- to 10-fold molar excess is recommended. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.

-

-

Conjugation Reaction:

-

Add the calculated volume of the DBCO-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10-15% to avoid protein precipitation.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quench the Reaction:

-

To stop the labeling reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

Part 3: Purification of the Labeled Antibody

-

Removal of Unreacted DBCO:

-

Remove unreacted DBCO-NHS ester and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.

-

Part 4: Characterization of the DBCO-Labeled Antibody (Optional)

-

Determine Degree of Labeling (DOL):

-

The DOL, which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

-

The concentration of the antibody and the DOL can be calculated using the Beer-Lambert law and specific extinction coefficients for the antibody and DBCO.

-

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference(s) |

| Antibody Concentration | 1-10 mg/mL | |

| Reaction Buffer | PBS, HEPES, Carbonate/Bicarbonate, or Borate buffer | |

| Reaction pH | 7-9 | |

| Molar Excess of DBCO-NHS Ester | 5- to 50-fold | |

| Reaction Temperature | Room temperature or on ice | |

| Incubation Time | 30-60 minutes at room temperature; 2 hours on ice | |

| Quenching Agent | Tris buffer (final concentration 50-100 mM) |

Visualization of the Experimental Workflow

Caption: Workflow for labeling antibodies with DBCO-NHS ester.

Subsequent Copper-Free Click Chemistry

The DBCO-labeled antibody is now ready for conjugation with an azide-modified molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

-

Prepare Azide-Containing Molecule:

-

Dissolve the azide-containing molecule in a suitable buffer.

-

-

Click Reaction:

-

Mix the DBCO-labeled antibody with a 1.5- to 10-fold molar excess of the azide-modified molecule.

-

Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight.

-

-

Purification of the Final Conjugate:

-

The final antibody conjugate can be purified using methods such as size-exclusion chromatography to remove any unreacted azide-containing molecules.

-

Visualization of the Click Chemistry Reaction

Caption: Workflow for the copper-free click chemistry reaction.

References

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. dynamic-biosensors.com [dynamic-biosensors.com]

- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

Application Note: Conjugation of Amine-Containing Molecules with DBCO-NHS Esters

Application Notes and Protocols: A Step-by-Step Guide for Peptide Labeling with Dibenzocyclooctyne (DBCO)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of peptides with a dibenzocyclooctyne (DBCO) moiety. This process is the first step in a two-step bioorthogonal conjugation strategy known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry." This powerful technique allows for the specific and efficient attachment of a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a larger biomolecule) to a peptide under mild, physiological conditions.[1][]

A critical point of clarification for researchers is the choice of the appropriate DBCO reagent. While "Dbco-amine" is a commercially available reagent, its primary amine group is reactive towards activated carboxyl groups (e.g., on surfaces or particles).[3] For labeling peptides, which typically possess primary amines at the N-terminus and on the side chains of lysine residues, an amine-reactive DBCO derivative , such as a DBCO-NHS ester , is the chemically appropriate choice.[4][5] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines to form a stable amide bond, effectively conjugating the DBCO group to the peptide.

Principle of DBCO Labeling and Subsequent Click Reaction

The overall process involves two key stages:

-

Peptide Labeling: An amine-reactive DBCO reagent (e.g., DBCO-NHS ester) is covalently attached to a primary amine on the peptide, forming a stable DBCO-peptide conjugate.

-

Copper-Free Click Chemistry (SPAAC): The DBCO-labeled peptide is then reacted with a molecule of interest that has been functionalized with an azide group (-N3). The strained alkyne of the DBCO group undergoes a rapid and highly specific cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes the reaction ideal for use in complex biological systems.

Experimental Protocols

Protocol 1: Peptide Labeling with DBCO-NHS Ester

This protocol details the steps for conjugating a DBCO-NHS ester to a peptide containing primary amines.

2.1.1. Materials and Reagents

-

Peptide of interest with at least one primary amine (N-terminus or lysine residue)

-

DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester for improved solubility)

-

Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., desalting columns).

-

Analytical instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) to confirm labeling.

2.1.2. Experimental Procedure

-

Preparation of Solutions:

-

Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

-

-

Labeling Reaction:

-

Add the DBCO-NHS ester stock solution to the peptide solution. The molar ratio of DBCO-NHS ester to peptide is a critical parameter and may require optimization. A 10- to 20-fold molar excess of the NHS ester over the peptide is a common starting point for peptides and proteins.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (ideally <20%) to avoid denaturation of the peptide.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times may be explored if labeling efficiency is low.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.

-

-

Purification of the DBCO-Labeled Peptide:

-

Remove the excess, unreacted DBCO reagent and byproducts from the labeled peptide.

-

For small peptides, RP-HPLC is often the most effective method for achieving high purity.

-

For larger peptides or proteins, spin desalting columns can be used for rapid buffer exchange and removal of small molecule reagents.

-

-

Characterization and Storage:

-

Confirm the successful conjugation and determine the degree of labeling by mass spectrometry. The mass of the DBCO-labeled peptide will increase by the mass of the DBCO moiety.

-

The purified DBCO-labeled peptide can be used immediately in the subsequent click reaction or stored at -20°C or -80°C. It is recommended to use the labeled peptide as soon as possible, as the DBCO group can lose reactivity over extended storage.

-

2.1.3. Summary of Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Peptide Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |

| DBCO-NHS Ester Molar Excess | 10 - 20x over peptide | May require optimization based on the number of available amines. |

| Reaction Buffer | PBS, HEPES, or Bicarbonate (pH 7.2-8.5) | Must be free of primary amines. |

| Organic Solvent | < 20% DMSO or DMF | To maintain peptide integrity. |

| Incubation Time | 30-60 min (Room Temp) or 2 hours (4°C) | Can be extended to improve efficiency. |

| Incubation Temperature | Room Temperature or 4°C |

Protocol 2: Copper-Free Click Reaction (SPAAC)

This protocol describes the reaction of the purified DBCO-labeled peptide with an azide-functionalized molecule.

2.2.1. Materials and Reagents

-

Purified DBCO-labeled peptide

-

Azide-functionalized molecule of interest

-

Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer. Note: Avoid buffers containing sodium azide (NaN3), as it will react with the DBCO group.

2.2.2. Experimental Procedure

-

Reaction Setup:

-

Dissolve the purified DBCO-labeled peptide and the azide-functionalized molecule in the Reaction Buffer.

-

A common starting point is to use a slight molar excess (e.g., 1.5 to 3-fold) of the less precious or more abundant component. For instance, if the peptide is the limiting reagent, use a 2-4x molar excess of the azide-containing molecule.

-

-

Incubation:

-

Incubate the reaction mixture. Reaction times can vary from 2 to 12 hours at room temperature, or overnight at 4°C. Reactions are generally faster at higher concentrations and temperatures.

-

-

Purification and Analysis:

-

Purify the final peptide conjugate using an appropriate chromatography method (e.g., RP-HPLC, size-exclusion chromatography).

-

Analyze the final product by methods such as SDS-PAGE (if applicable), mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

-

Visualized Workflows and Pathways

Caption: Experimental workflow for labeling a peptide with DBCO-NHS ester.

Caption: Two-step scheme for peptide conjugation via SPAAC.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with DBCO-Amine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and sensitive diagnostics. Dibenzocyclooctyne (DBCO) derivatives are at the forefront of this field, enabling highly efficient and specific bioconjugation through copper-free click chemistry. This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the covalent attachment of azide-modified molecules to DBCO-functionalized surfaces in aqueous environments without the need for a toxic copper catalyst.[1]

DBCO-amine, often supplied as a trifluoroacetic acid (TFA) salt, is a key reagent for introducing the reactive DBCO moiety onto nanoparticles that present carboxyl groups or other amine-reactive functionalities. The amine group on the DBCO reagent can readily form a stable amide bond with an activated carboxyl group on the nanoparticle surface. This document provides detailed application notes and protocols for the surface functionalization of various nanoparticles using DBCO-amine TFA.

Principle of DBCO-Amine Functionalization

The overall strategy involves a two-step process:

-

Activation of Surface Carboxyl Groups: Nanoparticles with surface carboxyl groups are activated using carbodiimide chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HBTU). This activation step forms a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine of DBCO-amine.

-

Amide Bond Formation: The activated carboxyl groups react with the amine group of DBCO-amine to form a stable amide linkage, thereby immobilizing the DBCO moiety on the nanoparticle surface. The trifluoroacetic acid (TFA) salt is a common counter-ion for the amine and is typically removed by the reaction buffer.

This functionalization renders the nanoparticles "clickable," ready for conjugation with any azide-containing molecule, such as targeting ligands (antibodies, peptides), drugs, or imaging agents.[2][3]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of gold nanoparticles that have been pre-functionalized with a carboxyl-terminated ligand.

Materials:

-

Carboxylated Gold Nanoparticles (HOOC-AuNPs)

-

This compound salt

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis membrane (6-8 kDa MWCO)

Procedure:

-

Activation of AuNPs:

-

In a round-bottom flask, dissolve the carboxylated AuNPs in anhydrous DMF.

-

Add DIPEA to the solution.

-

In a separate vial, dissolve EDC and NHS (or HBTU) in anhydrous DMF.

-

Add the EDC/NHS (or HBTU) solution to the AuNP solution and stir at room temperature for 30 minutes to activate the carboxyl groups.[4]

-

-

Conjugation with DBCO-Amine:

-

Dissolve this compound salt in anhydrous DMF.

-

Add the DBCO-amine solution to the activated AuNP solution.

-

Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

-

Purification:

-

Purify the DBCO-functionalized AuNPs (DBCO-AuNPs) by dialysis against DMF to remove unreacted reagents and byproducts.

-

Subsequently, dialyze against deionized water or PBS to remove the DMF.

-

-

Characterization and Storage:

-

Characterize the DBCO-AuNPs using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS) for size and zeta potential, and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the DBCO group.

-

Store the purified DBCO-AuNPs in PBS at 4°C.

-

Experimental Workflow for AuNP Functionalization

References

- 1. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 2. hiyka.com [hiyka.com]

- 3. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surfacesciencewestern.com [surfacesciencewestern.com]

Application Notes and Protocols for Live Cell Imaging Using DBCO-amine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a pivotal technique in modern biological research and drug development, offering dynamic insights into cellular processes in their native environment. A significant challenge in this field is the precise and minimally invasive labeling of biomolecules of interest. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool to address this challenge. This document provides detailed application notes and protocols for utilizing DBCO-amine TFA (Dibenzocyclooctyne-amine trifluoroacetic acid salt) in live cell imaging applications.

This compound is a key reagent in copper-free click chemistry. The DBCO (dibenzocyclooctyne) moiety is a strained alkyne that reacts specifically and efficiently with azide groups to form a stable triazole linkage.[] This reaction is bioorthogonal, meaning it occurs within living systems without interfering with native biochemical processes.[] The amine group on DBCO-amine provides a versatile handle for conjugation to various probes, such as fluorescent dyes, for imaging applications. The TFA salt form ensures stability and solubility of the compound.

The primary strategy for using DBCO-amine in live cell imaging involves a two-step process:

-

Introduction of Azide Groups: An azide-containing molecule is introduced into the cellular system. This can be achieved through metabolic labeling, where cells are fed an azide-modified precursor (e.g., an azide-modified sugar like Ac4ManNAz) that gets incorporated into biomolecules like cell surface glycans.[2][3][4]

-

Click Reaction with DBCO-Probe: The cells are then treated with a DBCO-functionalized imaging probe. The DBCO group on the probe specifically reacts with the azide groups introduced in the first step, resulting in covalent labeling of the target biomolecules.

This copper-free click chemistry approach is highly advantageous for live cell applications as it avoids the cytotoxicity associated with the copper catalysts required in traditional click chemistry (CuAAC).

Key Applications

-

Cell Surface Glycan Imaging: Metabolic labeling with azide-modified sugars followed by reaction with a DBCO-fluorophore conjugate allows for the visualization and tracking of glycans on the surface of living cells.

-

Protein Labeling and Tracking: Proteins of interest can be genetically engineered to incorporate an azide-bearing unnatural amino acid. Subsequent labeling with a DBCO-probe enables the study of protein localization, trafficking, and dynamics.

-

Virus and Nanoparticle Tracking: The surfaces of viruses or nanoparticles can be functionalized with azides, allowing for their tracking as they interact with or enter living cells using DBCO-functionalized fluorophores.

-

In Vivo Imaging: The bioorthogonal nature of the DBCO-azide reaction makes it suitable for imaging studies in living organisms.

Data Presentation

Table 1: Comparison of Bioorthogonal Reactions in Live Cells

| Feature | SPAAC (DBCO + Azide) | SPAAC (BCN + Azide) | iEDDA (TCO + Tetrazine) |

| Reaction Rate in Nucleus | ~5-fold faster than BCN | Slower than DBCO | Generally faster than SPAAC |

| Labeling Efficiency | Higher than BCN | Lower than DBCO | High |

| Reagent Concentration for Signal | Requires less reagent than BCN | Requires more reagent than DBCO | Varies |

| Stability in Phagocytes (24h) | Moderate (~36% degradation) | Low (~79% degradation) | Not specified |

| Biocompatibility | High (copper-free) | High (copper-free) | High |

Table 2: Typical Experimental Parameters for Live Cell Labeling

| Parameter | Recommended Range | Reference |

| Metabolic Labeling (Ac4ManNAz) | 25-150 µM for 24-72 hours | |

| DBCO-Fluorophore Concentration | 1-50 µM | |

| Incubation Time (Click Reaction) | 15-60 minutes | |

| Incubation Temperature | 37°C |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the introduction of azide groups onto the cell surface glycans of cultured mammalian cells using an azide-modified sugar, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Ac4ManNAz

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

-

Preparation of Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in anhydrous DMSO. Store at -20°C.

-

Metabolic Labeling: a. Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM. b. Aspirate the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. c. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time and concentration should be determined empirically for each cell type.

Protocol 2: Labeling of Azide-Modified Cells with a DBCO-Fluorophore Conjugate

This protocol outlines the procedure for labeling the azide-modified cells from Protocol 1 with a DBCO-amine that has been pre-conjugated to a fluorescent dye.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-fluorophore conjugate

-

Anhydrous DMSO

-

Complete cell culture medium, pre-warmed

-

Live-cell imaging buffer

Procedure:

-

Preparation of DBCO-Fluorophore Stock Solution: Prepare a 1-10 mM stock solution of the DBCO-fluorophore conjugate in anhydrous DMSO. Store at -20°C, protected from light.

-